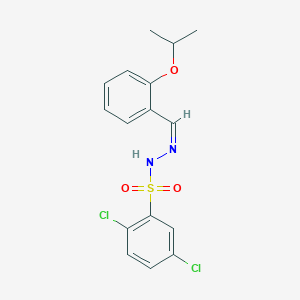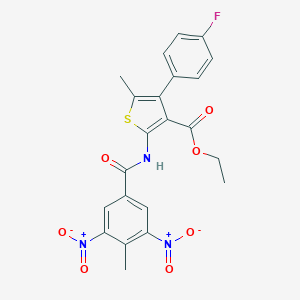![molecular formula C28H27N3O3 B451377 N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B451377.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide is a complex organic compound with a molecular formula of C28H27N3O3 This compound is known for its unique structure, which includes a quinoline core, an acetylated amino group, and an isopropoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide under basic conditions.
Acetylation of the Amino Group: The amino group on the phenyl ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reactions: The final coupling of the acetylated amino group with the quinoline core is achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[acetyl(methyl)amino]phenyl}-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide
- 2-(2-Isopropoxy-phenyl)-quinoline-4-carboxylic acid [4-(acetyl-methyl-amino)-phenyl]-amide
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isopropoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake.
Eigenschaften
Molekularformel |
C28H27N3O3 |
|---|---|
Molekulargewicht |
453.5g/mol |
IUPAC-Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H27N3O3/c1-18(2)34-27-12-8-6-10-23(27)26-17-24(22-9-5-7-11-25(22)30-26)28(33)29-20-13-15-21(16-14-20)31(4)19(3)32/h5-18H,1-4H3,(H,29,33) |
InChI-Schlüssel |
MCHSAISUSYXQRG-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)N(C)C(=O)C |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B451294.png)

![Propyl 4-(2,5-dimethylphenyl)-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B451296.png)
![3-iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B451297.png)
![ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B451299.png)
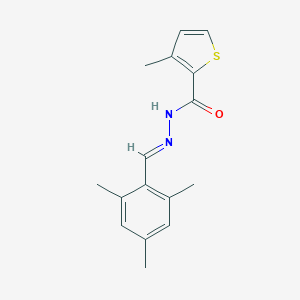
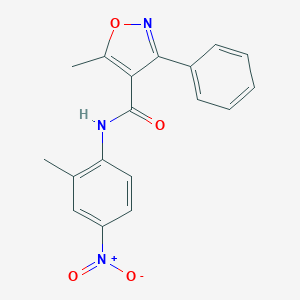
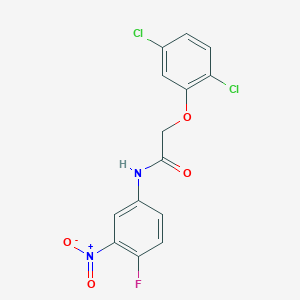
![Ethyl 2-[(2,5-dichlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B451306.png)
![N-(3-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B451308.png)
![2-(4-bromophenyl)-N'-[1-(5-bromo-2-thienyl)propylidene]acetohydrazide](/img/structure/B451310.png)
![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide](/img/structure/B451311.png)
